Submicromolar Potency and Unique Isoform Selectivity Profile of Pdk-IN-3 vs. Other Pan-PDK Inhibitors
Pdk-IN-3 demonstrates a unique selectivity profile among pan-PDK inhibitors, with submicromolar IC50 values for PDK1, PDK2, and PDK3, but significantly reduced potency for PDK4 [1]. This profile contrasts sharply with the widely used pan-inhibitor PS10, which shows overall lower potency and a different selectivity pattern [2]. It also differs from the more potent but less selective VER-246608, which lacks a significant potency window for PDK4 [3]. This differential selectivity is critical for researchers aiming to dissect the specific roles of individual PDK isoforms or to minimize potential off-target effects related to PDK4 inhibition.
| Evidence Dimension | PDK Isoform Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | PDK1: 109.3 nM; PDK2: 135.8 nM; PDK3: 458.7 nM; PDK4: 8.67 μM |
| Comparator Or Baseline | PS10: PDK2: 0.8 μM, PDK4: 0.76 μM, PDK1: 2.1 μM, PDK3: 21.3 μM; VER-246608: PDK1: 35 nM, PDK2: 84 nM, PDK3: 40 nM, PDK4: 91 nM |
| Quantified Difference | Pdk-IN-3 is 19.2-fold more potent against PDK1 and 5.9-fold more potent against PDK2 than PS10. It is 3.1-fold less potent against PDK1 and 1.6-fold less potent against PDK2 than VER-246608. Its PDK4 IC50 is 11.4-fold higher than PS10 and 95.3-fold higher than VER-246608. |
| Conditions | Enzymatic assays for PDK1-4; conditions as per respective studies [REFS-1, REFS-2, REFS-3]. |
Why This Matters
This unique selectivity profile (PDK1/2/3 vs. PDK4) makes Pdk-IN-3 a superior choice for studies where PDK4 inhibition is undesirable or confounding, a key differentiator not offered by other pan-inhibitors.
- [1] Gan, L., Yang, Y., Liang, Z., Zhang, M., He, Y., & Zhang, S. L. (2024). Targeting the pyruvate dehydrogenase complex/pyruvate dehydrogenase kinase (PDC/PDK) axis to discover potent PDK inhibitors through structure-based virtual screening and pharmacological evaluation. European Journal of Medicinal Chemistry, 264, 116008. View Source
- [2] Tso, S. C., Qi, X., Gui, W. J., Wu, C. Y., Chuang, J. L., Wernstedt-Asterholm, I., ... & Chuang, D. T. (2014). Structure-guided development of specific pyruvate dehydrogenase kinase inhibitors targeting the ATP-binding pocket. The Journal of Biological Chemistry, 289(7), 4432-4443. View Source
- [3] Moore, J. D., Staniszewska, A., Shaw, T., D'Alessandro, J., Davis, B., Large, J., ... & Reader, J. C. (2014). VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells. Oncotarget, 5(24), 12862. View Source
